Bromhexine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromhexine N-Oxide is a derivative of Bromhexine, a well-known mucolytic agent used to treat respiratory disorders associated with excessive mucus secretion. This compound retains the core structure of Bromhexine but includes an additional oxygen atom, which may influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromhexine N-Oxide typically involves the oxidation of Bromhexine. Common oxidizing agents used in this process include hydrogen peroxide and peracids. The reaction is usually carried out under controlled conditions to ensure the selective formation of the N-oxide without over-oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bromhexine N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Bromhexine.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized derivatives.
Reduction: Bromhexine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bromhexine N-Oxide has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and interactions with biomolecules.
Medicine: Investigated for its mucolytic properties and potential therapeutic applications in respiratory diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Bromhexine N-Oxide exerts its effects by modifying the physicochemical properties of mucus, making it less viscous and easier to expel. It enhances mucociliary clearance by increasing the production of serous mucus and activating the ciliated epithelium. The molecular targets include mucin proteins and ciliary cells in the respiratory tract .
Comparison with Similar Compounds
Bromhexine: The parent compound, primarily used as a mucolytic agent.
Ambroxol: A metabolite of Bromhexine with similar mucolytic properties.
N-acetylcysteine: Another mucolytic agent used in respiratory therapy.
Uniqueness: Bromhexine N-Oxide is unique due to its additional oxygen atom, which may confer different pharmacokinetic and pharmacodynamic properties compared to Bromhexine. This structural modification can influence its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C14H20Br2N2O |
---|---|
Molecular Weight |
392.13 g/mol |
IUPAC Name |
N-[(2-amino-3,5-dibromophenyl)methyl]-N-methylcyclohexanamine oxide |
InChI |
InChI=1S/C14H20Br2N2O/c1-18(19,12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 |
InChI Key |
GQLOSIJWCOMKDT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](CC1=C(C(=CC(=C1)Br)Br)N)(C2CCCCC2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.